molecular formula C7H17N B081007 N,N-Diisopropylmethylamine CAS No. 10342-97-9

N,N-Diisopropylmethylamine

Cat. No. B081007
CAS RN: 10342-97-9
M. Wt: 115.22 g/mol
InChI Key: ISRXMEYARGEVIU-UHFFFAOYSA-N
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Description

N,N-Diisopropylmethylamine (DIPMA) is an organic compound that is used in a variety of research and commercial applications. It is a colorless, volatile liquid with a mild, sweet odor. DIPMA is a derivative of ammonia, and is composed of two isopropyl groups and one methylamine group. DIPMA is a versatile compound that has a wide range of applications, including synthesis, research, and industrial uses.

Scientific Research Applications

Transformation into N-isopropylarylmethylamines

N,N-Diisopropylarylmethylamines can be converted into N-isopropylarylmethylamines through a reaction with molecular iodine in the presence of Na2CO3 in chloroform at 60°C. This transformation is not exclusive to diisopropylarylmethylamines; other tertiary amines also undergo similar conversion into their corresponding secondary amines under the same conditions, showcasing a versatile application in organic synthesis (Ezawa, Moriyama, & Togo, 2015).

Environmental and Health Implications

N,N-Diisopropylmethylamine and its derivatives have been investigated for their potential environmental and health impacts, particularly concerning N-Nitrosodimethylamine (NDMA) formation. NDMA is a potent carcinogen formed during chloramination of water and wastewater treatment processes. Research has been focused on identifying the organic precursors of NDMA that could be formed during chlorination, aiming at reducing NDMA formation in water treatment processes. This involves understanding the mechanisms of NDMA formation and identifying strategies for its mitigation, including exploring the role of tertiary amines like this compound in these processes (Mitch, Gerecke, & Sedlak, 2003).

Sorption and Removal from Aqueous Solutions

The application of biochars as sorbents for the removal of NDMA from aqueous solutions has been studied, where the sorption characteristics and mechanisms were investigated. This research sheds light on the effectiveness of biochar in removing NDMA and potentially related compounds, including this compound derivatives, from water. The study elucidates three possible mechanisms for NDMA sorption onto biochars, highlighting the potential of such materials in environmental remediation efforts (Chen, Zhou, & Lin, 2015).

Safety and Hazards

N,N-Diisopropylmethylamine is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage . It is advised to avoid inhaling the substance/mixture and to avoid the generation of vapors/aerosols. It is also recommended to keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

The global N,N-Diisopropylmethylamine market size is expected to gain market growth in the forecast period of 2023 to 2028 . This indicates a potential increase in the demand and usage of this compound in various applications in the future.

properties

IUPAC Name

N-methyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-6(2)8(5)7(3)4/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRXMEYARGEVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338190
Record name N,N-Diisopropylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10342-97-9
Record name N-Methyl-N-(1-methylethyl)-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10342-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diisopropylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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